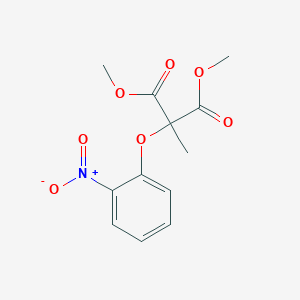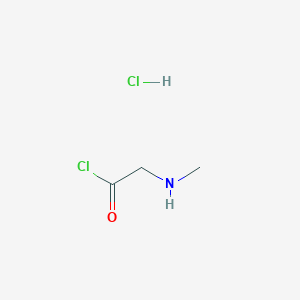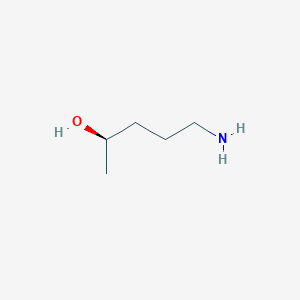![molecular formula C13H16F2N2O B12558590 Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- CAS No. 144647-64-3](/img/structure/B12558590.png)
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- is a chemical compound known for its unique structure and properties. This compound features a phenyl ring substituted with two fluorine atoms and a piperazine ring, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-difluorobenzene with 3-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methyl-2-phenyl-1-piperazinyl)
- Ethanone, 1-(2,4,5-trimethylphenyl)-
Uniqueness
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- is unique due to the presence of both fluorine atoms and the piperazine ring. These functional groups confer distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
144647-64-3 |
|---|---|
Molecular Formula |
C13H16F2N2O |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[2,5-difluoro-4-(3-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H16F2N2O/c1-8-7-17(4-3-16-8)13-6-11(14)10(9(2)18)5-12(13)15/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI Key |
XQLQHTWNLFFSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)


![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)


![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)

![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)

